D-3-Bromocamphor-8-sulfonic acid ammonium salt
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Overview
Description
[(1R)-(endo,anti)]-(+)-3-Bromocamphor-8-sulfonic acid ammonium salt is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique optical properties and its ability to form stable salts, making it a valuable reagent in asymmetric synthesis and chiral resolution processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R)-(endo,anti)]-(+)-3-Bromocamphor-8-sulfonic acid ammonium salt typically involves the bromination of camphor followed by sulfonation. The process begins with the selective bromination of camphor to form 3-bromocamphor. This intermediate is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid to yield 3-bromocamphor-8-sulfonic acid. The final step involves the neutralization of the sulfonic acid with ammonium hydroxide to form the ammonium salt.
Industrial Production Methods
On an industrial scale, the production of [(1R)-(endo,anti)]-(+)-3-Bromocamphor-8-sulfonic acid ammonium salt follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
[(1R)-(endo,anti)]-(+)-3-Bromocamphor-8-sulfonic acid ammonium salt undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of camphor derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines are used under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions include various camphor derivatives, sulfonic acid derivatives, and substituted camphor compounds.
Scientific Research Applications
[(1R)-(endo,anti)]-(+)-3-Bromocamphor-8-sulfonic acid ammonium salt has several applications in scientific research:
Chemistry: Used as a chiral resolving agent and in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its chiral nature.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the production of chiral catalysts and as an intermediate in the synthesis of fine chemicals.
Mechanism of Action
The mechanism of action of [(1R)-(endo,anti)]-(+)-3-Bromocamphor-8-sulfonic acid ammonium salt involves its interaction with molecular targets through its chiral center. The compound can form specific interactions with enzymes and receptors, leading to changes in their activity. The sulfonic acid group enhances its solubility and reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (1R)-(+)-Camphorsulfonic acid ammonium salt
- (1S)-(-)-Camphorsulfonic acid ammonium salt
- 3-Bromocamphor
- Camphor-10-sulfonic acid
Uniqueness
[(1R)-(endo,anti)]-(+)-3-Bromocamphor-8-sulfonic acid ammonium salt is unique due to its specific chiral configuration and the presence of both bromine and sulfonic acid functional groups. This combination imparts distinct chemical and physical properties, making it a versatile reagent in various chemical and biological applications.
Properties
CAS No. |
14575-84-9 |
---|---|
Molecular Formula |
C10H15BrO4S |
Molecular Weight |
311.19 g/mol |
IUPAC Name |
[(1R,3S,4S,7R)-3-bromo-1,7-dimethyl-2-oxo-7-bicyclo[2.2.1]heptanyl]methanesulfonic acid |
InChI |
InChI=1S/C10H15BrO4S/c1-9-4-3-6(7(11)8(9)12)10(9,2)5-16(13,14)15/h6-7H,3-5H2,1-2H3,(H,13,14,15)/t6-,7+,9+,10-/m1/s1 |
InChI Key |
MFEDKMBNKNOUPA-GOZTYBTRSA-N |
SMILES |
CC12CCC(C1(C)CS(=O)(=O)[O-])C(C2=O)Br.[NH4+] |
Isomeric SMILES |
C[C@@]12CC[C@@H]([C@@]1(C)CS(=O)(=O)O)[C@@H](C2=O)Br |
Canonical SMILES |
CC12CCC(C1(C)CS(=O)(=O)O)C(C2=O)Br |
55870-50-3 14575-84-9 74165-69-8 |
|
physical_description |
White powder; [Alfa Aesar MSDS] |
Pictograms |
Irritant |
Synonyms |
(1S,2S,4R,7R)-2-Bromo-4,7-dimethyl-3-oxo-bicyclo[2.2.1]heptane-7-methanesulfonic Acid Ammonium Salt; Ammonium (+)-3-Bromo-8-camphorsulfonate; [1S-(endo,anti)]-3-Bromo-1,7-dimethyl-2-oxo-bicyclo[2.2.1]heptane-7-methanesulfonic Acid Ammonium Salt; |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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